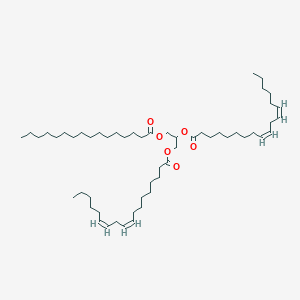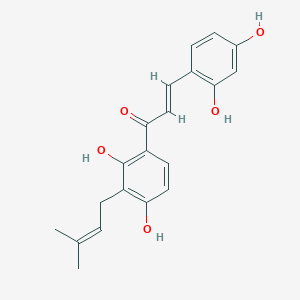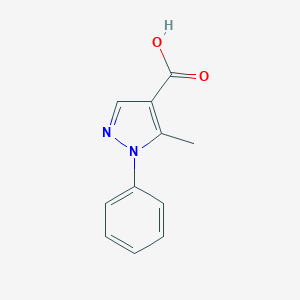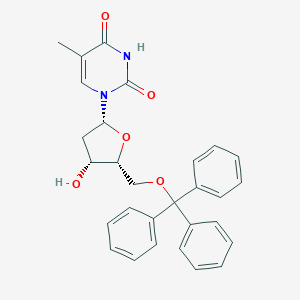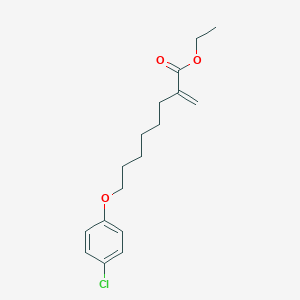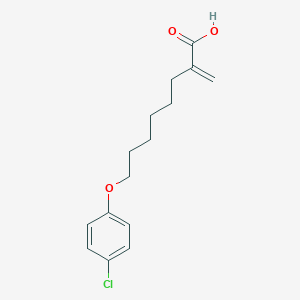
(S)-(+)-rolipram
Vue d'ensemble
Description
These products are for test and assay use only. They are not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind.
Bevacizumab (5 mg/mL) is an angiogenesis inhibiting monoclonal antibody and is commonly used to treat certain metastatic cancers.
Applications De Recherche Scientifique
Inhibiteur de la phosphodiestérase
(S)-(+)-Rolipram est connu pour son activité inhibitrice contre les sous-types de phosphodiestérase (PDE4) sélective de l'AMP cyclique recombinant . Cette propriété en fait un outil précieux dans la recherche sur la signalisation cellulaire et la réponse.
Neurosciences
Rolipram a été identifié comme un composé ayant des effets neuroprotecteurs potentiels . Cela en fait un sujet d'intérêt en neurosciences, en particulier dans le développement de traitements pour les troubles neurologiques tels que la maladie d'Alzheimer et la maladie de Parkinson .
Anti-inflammatoire
Rolipram a démontré des effets anti-inflammatoires . Cela suggère des applications potentielles dans le traitement des affections caractérisées par une inflammation.
Immunosuppresseur
Le composé s'est avéré avoir des propriétés immunosuppressives . Cela pourrait le rendre utile pour gérer les maladies auto-immunes et dans les situations où la réponse immunitaire doit être contrôlée, comme la transplantation d'organes.
Antidépresseur
Rolipram a montré des effets antidépresseurs . Cela indique des applications potentielles dans le traitement des troubles de l'humeur.
Antiparkinsonien
Rolipram a été suggéré comme un agent antiparkinsonien putatif . Cela ouvre des possibilités pour son utilisation dans la gestion et le traitement de la maladie de Parkinson.
Emétique
Rolipram a été remarqué pour ses effets émétiques . Bien que cela puisse limiter son utilisation dans certaines applications, cela pourrait être intéressant dans la recherche sur la nausée et les vomissements.
Synthèse énantiodivergente
Les deux énantiomères du rolipram, y compris le this compound, ont été préparés à partir d'un intermédiaire commun . Cela met en évidence son importance dans le domaine de la chimie synthétique, en particulier dans les études relatives à la synthèse énantiodivergente.
Mécanisme D'action
Target of Action
(S)-(+)-Rolipram is a phosphodiesterase inhibitor with antidepressant properties . Its primary targets are the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B (PDE4B) and cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) . These enzymes play a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.
Mode of Action
This compound acts as an inhibitor of its target enzymes, PDE4B and PDE4D . By inhibiting these enzymes, it prevents the breakdown of cAMP, leading to an increase in cAMP levels within the cell. This increase in cAMP levels can then influence various cellular processes, potentially leading to antidepressant effects.
Analyse Biochimique
Biochemical Properties
(S)-(+)-Rolipram interacts with several enzymes and proteins within the cell. Its primary targets are the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . The interaction between this compound and these enzymes inhibits their activity, leading to an increase in intracellular cAMP levels .
Cellular Effects
The effects of this compound on cells are diverse and complex. By inhibiting phosphodiesterase activity, this compound increases intracellular cAMP levels, which can influence various cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to have protective effects on endotoxic cardiac dysfunction by inhibiting the inflammatory response in cardiac fibroblasts .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . This inhibition prevents the breakdown of cAMP, leading to increased levels of this important second messenger within the cell. Elevated cAMP levels can then influence various cellular processes, including changes in gene expression.
Propriétés
IUPAC Name |
(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORMJIFDVBMOB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234634 | |
| Record name | (S)-Rolipram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85416-73-5 | |
| Record name | (+)-Rolipram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85416-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Rolipram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Rolipram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03606 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-Rolipram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROLIPRAM, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)


